molecular formula C14H32Cl6N4 B13756707 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride CAS No. 60013-26-5

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride

Cat. No.: B13756707
CAS No.: 60013-26-5
M. Wt: 469.1 g/mol
InChI Key: BFXUEEWMFGNOOJ-UHFFFAOYSA-N
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Description

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of piperazine rings and chloroethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine rings.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The piperazine rings may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-chloroethoxy)ethane
  • Bis(2-chloroethyl) ether
  • 1,2-Bis(2-chloroethyl)ethane

Uniqueness

1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is unique due to the presence of piperazine rings, which impart distinct chemical and biological properties. Unlike other similar compounds, it has a higher potential for forming stable complexes with biological molecules, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

60013-26-5

Molecular Formula

C14H32Cl6N4

Molecular Weight

469.1 g/mol

IUPAC Name

1-(2-chloroethyl)-4-[2-[4-(2-chloroethyl)piperazin-1-yl]ethyl]piperazine;tetrahydrochloride

InChI

InChI=1S/C14H28Cl2N4.4ClH/c15-1-3-17-5-9-19(10-6-17)13-14-20-11-7-18(4-2-16)8-12-20;;;;/h1-14H2;4*1H

InChI Key

BFXUEEWMFGNOOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)CCCl)CCCl.Cl.Cl.Cl.Cl

Origin of Product

United States

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